3-(Trimethylsilyl)propane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

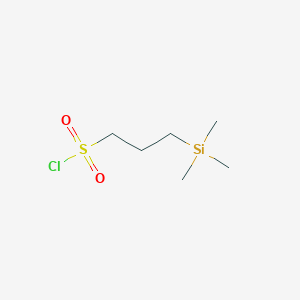

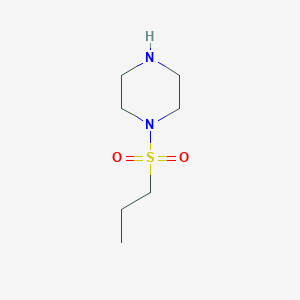

3-(Trimethylsilyl)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 159945-95-6 . It has a molecular weight of 214.79 . The IUPAC name for this compound is 3-(trimethylsilyl)-1-propanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 3-(Trimethylsilyl)propane-1-sulfonyl chloride is 1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3 . This indicates that the compound consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), sulfur (S), and silicon (Si) atoms.Scientific Research Applications

Synthesis of Sulfonated Polysiloxanes Treatment of silyl ketene acetal-functionalized polysiloxanes with 3-(trimethylsilyl)propane-1-sulfonyl chloride, followed by hydrolysis, affords sulfonated polysiloxanes in high yield. These products find applications in creating water-soluble and amphiphilic polymers capable of solubilizing hydrophobic molecules, potentially useful as surfactants and anionic dopants for conducting polymers (Liu & Wnek, 1994).

Catalysis in Protection and Deprotection of Hydroxyl Groups 1,3-Disulfonic acid imidazolium hydrogen sulfate, derived from 3-(trimethylsilyl)propane-1-sulfonyl chloride, acts as an efficient, halogen-free, and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups. This method provides an eco-benign approach to afford trimethylsilanes in excellent yields and short reaction times. The catalyst can be recovered and reused several times without loss of activity, making it an attractive option for sustainable chemistry practices (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).

Mechanism of Action

Mode of Action

The mode of action of 3-(Trimethylsilyl)propane-1-sulfonyl chloride is not well-documented. As a sulfonyl chloride, it is likely to be reactive towards nucleophiles, resulting in the substitution of the chloride group. The trimethylsilyl group may also participate in reactions, particularly in the presence of fluoride ions which can remove the silyl group .

Biochemical Pathways

This compound is primarily used as a chemical reagent and its effects on biochemical pathways would be highly context-dependent .

Result of Action

As a chemical reagent, its effects would be determined by the specific chemical reactions it is involved in .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-(Trimethylsilyl)propane-1-sulfonyl chloride. For example, the presence of fluoride ions can lead to the removal of the trimethylsilyl group .

properties

IUPAC Name |

3-trimethylsilylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJQZRITYCDKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)propane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2755518.png)

![6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2755525.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755529.png)

![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2755534.png)

![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)